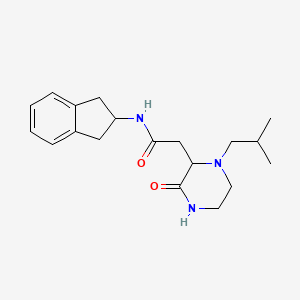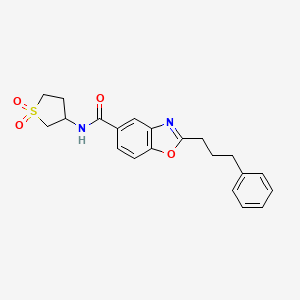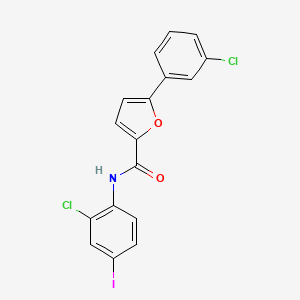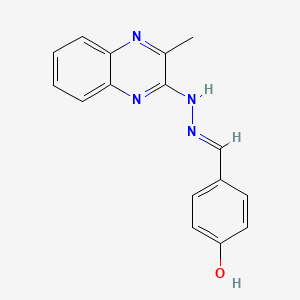
N-(2,3-dihydro-1H-inden-2-yl)-2-(1-isobutyl-3-oxo-2-piperazinyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,3-dihydro-1H-inden-2-yl)-2-(1-isobutyl-3-oxo-2-piperazinyl)acetamide, commonly known as IND24, is a novel compound that has gained attention in the field of medicinal chemistry due to its potential therapeutic applications. It is a small molecule that belongs to the class of indene derivatives and has been synthesized using various methods.
Mecanismo De Acción
The mechanism of action of IND24 is not fully understood. However, studies have suggested that it may exert its effects by modulating various signaling pathways. For example, IND24 has been reported to inhibit the activity of the PI3K/AKT/mTOR signaling pathway, which is involved in cell proliferation and survival. It has also been found to inhibit the NF-κB signaling pathway, which is involved in inflammation and immune response.
Biochemical and Physiological Effects:
IND24 has been reported to have various biochemical and physiological effects. Studies have shown that it can induce apoptosis in cancer cells by activating caspases and increasing the expression of pro-apoptotic proteins. It has also been found to inhibit the migration and invasion of cancer cells by reducing the expression of matrix metalloproteinases (MMPs). Additionally, IND24 has been reported to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using IND24 in lab experiments is its relatively simple synthesis method. It can be synthesized using commercially available starting materials and standard laboratory techniques. Additionally, IND24 has shown promising results in various scientific research studies, indicating its potential therapeutic applications.
However, there are also some limitations associated with using IND24 in lab experiments. One of the main limitations is the lack of information regarding its pharmacokinetic and pharmacodynamic properties. Further studies are needed to determine its optimal dosage, bioavailability, and toxicity profile.
Direcciones Futuras
There are several future directions for research on IND24. One of the main areas of focus could be the development of IND24 as a potential anticancer agent. Studies could investigate its efficacy in various cancer types and explore its mechanism of action in more detail. Additionally, further studies could be conducted to determine its pharmacokinetic and pharmacodynamic properties, as well as its toxicity profile. Another potential area of research could be the development of IND24 as a potential anti-inflammatory or antifungal agent. Studies could investigate its efficacy in various inflammatory or fungal diseases and explore its mechanism of action in more detail.
Métodos De Síntesis
The synthesis of IND24 has been reported using different methods. One of the most common methods involves the reaction of 2-(1-isobutyl-3-oxo-2-piperazinyl)acetic acid with indene in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as a catalyst. The resulting product is then purified by column chromatography to obtain pure IND24.
Aplicaciones Científicas De Investigación
IND24 has shown potential therapeutic applications in various scientific research studies. It has been reported to exhibit anticancer, anti-inflammatory, and antifungal activities. Studies have shown that IND24 inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been found to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. Additionally, IND24 has been reported to have antifungal activity against Candida albicans.
Propiedades
IUPAC Name |
N-(2,3-dihydro-1H-inden-2-yl)-2-[1-(2-methylpropyl)-3-oxopiperazin-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O2/c1-13(2)12-22-8-7-20-19(24)17(22)11-18(23)21-16-9-14-5-3-4-6-15(14)10-16/h3-6,13,16-17H,7-12H2,1-2H3,(H,20,24)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITORMOJQRVIRTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1CCNC(=O)C1CC(=O)NC2CC3=CC=CC=C3C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-methoxy-2-phenyl-N-[1-(1-propyl-4-piperidinyl)-1H-pyrazol-5-yl]acetamide](/img/structure/B6067643.png)
![1-(2-pyridinyl)-N-[4-(2-pyrimidinyloxy)benzyl]-4,5,6,7-tetrahydro-1H-indazol-4-amine](/img/structure/B6067649.png)
![N'-(4-hydroxybenzylidene)-2-{[3-(2-methyl-2-propen-1-yl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}acetohydrazide](/img/structure/B6067656.png)
![4-{[2-(4-fluorophenyl)-1-piperidinyl]carbonyl}pyridazine](/img/structure/B6067662.png)

![2-{3-[2-(4-bromophenyl)vinyl]-1H-1,2,4-triazol-5-yl}phenol](/img/structure/B6067675.png)
![{2-[(5-bromo-2-methoxybenzylidene)hydrazono]-4-oxo-1,3-thiazolidin-5-yl}acetic acid](/img/structure/B6067677.png)


![1-{3-oxo-3-[3-(4-phenoxybenzoyl)-1-piperidinyl]propyl}-2-pyrrolidinone](/img/structure/B6067717.png)

![ethyl 2-{[5-(aminocarbonyl)-2-methoxyphenyl]hydrazono}-3-oxobutanoate](/img/structure/B6067731.png)

![4-{4-methyl-3-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}-N-phenyl-1-phthalazinamine](/img/structure/B6067751.png)